2-(Octadecylthio)quinoline is a chemical compound that belongs to the quinoline family, characterized by the presence of a quinoline ring substituted with an octadecylthio group. Quinoline itself is a bicyclic aromatic compound, consisting of a benzene ring fused to a pyridine ring, which imparts notable chemical and biological properties. The addition of the octadecylthio group enhances its hydrophobicity and potential for various applications, particularly in materials science and medicinal chemistry.
The chemical reactivity of 2-(Octadecylthio)quinoline can be attributed to both the quinoline core and the octadecylthio substituent. Key reactions include:
Quinoline derivatives, including 2-(Octadecylthio)quinoline, have been studied for their diverse biological activities. Research indicates that quinolines possess significant pharmacological properties such as:
The presence of the octadecylthio group may enhance these activities by improving membrane permeability or altering interactions with biological targets.
The synthesis of 2-(Octadecylthio)quinoline can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for variations in substituents and functional groups.
2-(Octadecylthio)quinoline has several potential applications:
Studies on interaction mechanisms involving 2-(Octadecylthio)quinoline are essential to understand its biological effects. Research has shown that:
Several compounds share structural similarities with 2-(Octadecylthio)quinoline. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Quinoline | Basic structure without substituents | Found in coal tar; used as a precursor |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Exhibits chelating properties |
| 2-Methylquinoline | Methyl group at position 2 | Increased lipophilicity |
| 4-(Octyloxy)quinoline | Octyloxy substituent | Enhanced solubility compared to alkyl thio |
The uniqueness of 2-(Octadecylthio)quinoline lies in its long-chain thioether substitution, which significantly alters its physical properties and biological interactions compared to other quinolines.
Thiofunctionalization of quinoline scaffolds has been revolutionized by palladium-catalyzed C–S coupling reactions. For instance, Makwana et al. demonstrated that 2-(2-chloroquinolin-3-yl)-3-phenylthiazolidin-4-ones react efficiently with thiophenols under palladium catalysis to form hybrid quinoline–thioether structures. This method leverages the electrophilic nature of the chlorine substituent at the quinoline’s 2-position, enabling nucleophilic aromatic substitution (SNAr) with thiols. Notably, the protocol achieves high functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on both the quinoline and thiophenol components.
A complementary approach involves thiol-mediated cascade reactions. For example, a three-step process converts indole-tethered ynones into quinolines via dearomatizing spirocyclization, nucleophilic substitution, and acid-promoted ring expansion. While this method primarily targets halogenated quinolines, its modularity suggests adaptability for introducing long-chain thioethers like octadecylthio groups by substituting thiophenol reagents with octadecanethiol.
Regioselectivity in C–S bond formation is critical for positioning the octadecylthio group at the quinoline’s 2-position. Substrate-directed strategies exploit steric and electronic effects to control reactivity. In the palladium-catalyzed coupling reported by Makwana et al., the chlorine atom at the quinoline’s 2-position acts as a directing group, ensuring that the thiol nucleophile attacks exclusively at this site. This selectivity arises from the enhanced electrophilicity of the carbon–chlorine bond adjacent to the electron-withdrawing quinoline nitrogen.
For long-chain thiols like octadecanethiol, phase-transfer catalysts (PTCs) enhance reactivity in biphasic systems. A synthesis of octadecanethiol from 1-chlorooctadecane and sodium bisulfide employs tetrabutylammonium bromide (TBAB) as a PTC in chlorobenzene–water mixtures. The PTC facilitates interfacial reactions, improving yield (405 g from 210 g starting material) by solubilizing ionic species in the organic phase. Applying similar conditions to quinoline substrates could optimize octadecylthio group incorporation.
Catalyst selection profoundly impacts reaction efficiency and scalability. Palladium-based systems remain dominant for C–S coupling, with ligands such as triphenylphosphine enhancing catalytic activity. However, nanocatalysts offer emerging alternatives. Katheriya and Patel developed cobalt ferrite nanoparticles (CoFe2O4@SiO2) for quinoline synthesis, achieving 85–95% yields under solvent-free conditions. These nanoparticles provide high surface area and recyclability, though their application to thioether formation requires further exploration.
In biphasic reactions, TBAB serves dual roles as a PTC and base, neutralizing hydrogen bromide byproducts during nucleophilic substitution. For acid-promoted steps, such as the ring expansion in cascade reactions, in situ-generated HBr proves sufficient, eliminating the need for external acid additives.
Solvent polarity and miscibility significantly influence reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in SNAr reactions but may hinder solubility of long-chain thiols. Conversely, chlorobenzene, used in octadecanethiol synthesis, provides a non-polar environment that stabilizes hydrophobic reactants while permitting phase separation for easy product isolation.
Ethanol and ethylene glycol have also been employed in nanocatalyst-mediated reactions, offering a balance between solvent polarity and environmental impact. For instance, nickel oxide nanoparticles in ethylene glycol facilitate quinoline synthesis at 110°C with 60–90% yields, though octadecylthio-specific adaptations are needed.
The computational investigation of 2-(Octadecylthio)quinoline represents a comprehensive approach to understanding the molecular properties and behavior of this unique quinoline derivative featuring an eighteen-carbon alkyl thioether substituent [4] [8]. Modern computational chemistry methods provide detailed insights into the electronic structure, conformational dynamics, and structure-activity relationships that govern the molecular behavior of this compound [31] [33].
Density Functional Theory calculations serve as the foundation for understanding the electronic structure of 2-(Octadecylthio)quinoline, providing detailed information about molecular orbital energies, electron distribution, and chemical reactivity parameters [4] [8] [9]. The electronic configuration analysis focuses on the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, which determine the compound's chemical reactivity and electronic properties [32] [34].
The quinoline ring system in 2-(Octadecylthio)quinoline exhibits characteristic electronic properties where the Highest Occupied Molecular Orbital typically localizes on the nitrogen-containing heterocyclic framework, while the Lowest Unoccupied Molecular Orbital demonstrates electron density distribution across the aromatic system [4] [34]. The presence of the octadecylthio substituent at the 2-position significantly influences the electronic configuration through inductive and resonance effects transmitted through the sulfur atom [15] [19].
Computational studies using the B3LYP functional with 6-31G(d,p) basis sets reveal that the energy gap between frontier molecular orbitals in quinoline derivatives typically ranges from 3.0 to 5.0 electron volts, with the specific value dependent on the nature and position of substituents [4] [8] [9]. The octadecyl chain length in 2-(Octadecylthio)quinoline contributes to the overall molecular stability through van der Waals interactions and conformational flexibility [16] [27].
Table 1: Density Functional Theory Electronic Configuration Parameters
| Parameter | Units | Typical Range for Quinoline Derivatives | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | eV | -5.5 to -6.5 | Energy level of electron-donating orbital |
| Lowest Unoccupied Molecular Orbital Energy | eV | -1.5 to -2.5 | Energy level of electron-accepting orbital |
| Energy Gap (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) | eV | 3.0 to 5.0 | Band gap determining reactivity |
| Chemical Hardness | eV | 1.5 to 2.5 | Resistance to deformation of electron cloud |
| Chemical Softness | eV⁻¹ | 0.4 to 0.7 | Tendency to acquire additional electrons |
| Electronegativity | eV | 3.5 to 4.5 | Atom's tendency to attract electrons |
| Electrophilicity Index | eV | 2.0 to 4.0 | Electrophilic power of molecule |
| Chemical Potential | eV | -3.5 to -4.5 | Chemical potential of electrons |
The molecular electrostatic potential mapping reveals regions of electron-rich and electron-deficient areas within the 2-(Octadecylthio)quinoline structure, with the quinoline nitrogen atom serving as a primary nucleophilic site and the aromatic carbon atoms exhibiting electrophilic character [34] [18]. The sulfur atom in the thioether linkage acts as an electron-donating group, modifying the overall electron density distribution throughout the molecular framework [15] [19].
Time-Dependent Density Functional Theory calculations provide insights into the electronic excitation properties of 2-(Octadecylthio)quinoline, revealing absorption wavelengths and oscillator strengths that characterize the compound's photophysical behavior [4] [8] [33]. These calculations demonstrate how the extended alkyl chain influences the excited state properties through conformational effects and intramolecular interactions [12] [17].
Molecular dynamics simulations of 2-(Octadecylthio)quinoline provide detailed information about the conformational behavior and intermolecular interactions of the octadecyl chain, revealing how the long alkyl substituent influences molecular packing and dynamic properties [10] [27] [37]. These simulations utilize classical force fields such as CHARMM or AMBER to model the complex interactions between the quinoline aromatic system and the flexible alkyl chain [40] [37].
The octadecyl chain in 2-(Octadecylthio)quinoline exhibits characteristic conformational flexibility, with molecular dynamics simulations revealing multiple low-energy conformations that interconvert on nanosecond timescales [27] [37] [40]. The alkyl chain adopts predominantly extended conformations in solution, with occasional gauche defects that introduce kinks in the hydrocarbon backbone [37] [40].
Intermolecular interactions between 2-(Octadecylthio)quinoline molecules involve both aromatic stacking of the quinoline rings and van der Waals interactions between the alkyl chains [11] [16] [37]. Molecular dynamics simulations demonstrate that the alkyl chains can adopt parallel or antiparallel arrangements depending on the local molecular environment and concentration [27] [40].
Table 2: Molecular Dynamics Simulation Parameters for Alkyl Chain Analysis
| Simulation Parameter | Typical Values | Purpose |
|---|---|---|
| Temperature | 298-320 K | Physiological conditions |
| Pressure | 1 atm | Standard conditions |
| Time Step | 1-2 fs | Integration stability |
| Total Simulation Time | 10-100 ns | Adequate sampling |
| Ensemble Type | NPT or NVT | Constant conditions |
| Cutoff Distance | 10-12 Å | Non-bonded interactions |
| Periodic Boundary Conditions | Enabled | Infinite system simulation |
| Force Field | CHARMM/AMBER | Intermolecular interactions |
The rotational diffusion coefficients calculated from molecular dynamics simulations reveal anisotropic motion for 2-(Octadecylthio)quinoline, with faster rotation around the molecular axis perpendicular to the quinoline plane compared to rotation around axes within the aromatic plane [10] [14]. This anisotropy reflects the asymmetric molecular shape created by the combination of the planar quinoline ring and the linear alkyl chain [11] [27].
Analysis of radial distribution functions from molecular dynamics simulations provides quantitative information about the preferred intermolecular distances and coordination numbers in 2-(Octadecylthio)quinoline systems [10] [40]. The quinoline rings typically maintain center-to-center distances of 4-6 Ångströms in stacked arrangements, while the alkyl chains exhibit characteristic hydrocarbon packing distances of 3.5-4.5 Ångströms [37] [40].
The influence of alkyl chain length on molecular dynamics properties has been extensively studied for related systems, revealing that longer chains like the octadecyl group in 2-(Octadecylthio)quinoline enhance intermolecular interactions through increased van der Waals contacts [27] [16]. These enhanced interactions contribute to higher melting points and increased viscosity in liquid phases [27] [40].
Quantitative Structure-Activity Relationship modeling for 2-(Octadecylthio)quinoline employs computational approaches to correlate molecular structure descriptors with biological or chemical activity properties [6] [26] [35]. These models utilize various machine learning algorithms to identify structural features that determine the compound's behavior and activity [6] [36] [39].
The development of Quantitative Structure-Activity Relationship models for quinoline derivatives typically involves the calculation of two-dimensional and three-dimensional molecular descriptors that capture electronic, topological, and geometric properties [6] [26] [35]. For 2-(Octadecylthio)quinoline, relevant descriptors include molecular weight, lipophilicity parameters, hydrogen bonding capacity, and surface area properties influenced by the extended alkyl chain [16] [35] [36].
Multiple Linear Regression, Partial Least Squares, and machine learning methods such as Support Vector Machines and Random Forest algorithms have been successfully applied to quinoline derivative datasets [6] [26] [35]. Recent studies demonstrate that Gradient Boosting methods, particularly CatBoost algorithms, achieve superior predictive performance with correlation coefficients exceeding 0.95 for quinoline-based activity prediction [6] [26].
Table 3: Quantitative Structure-Activity Relationship Modeling Methods
| Quantitative Structure-Activity Relationship Method | R² Range | Root Mean Square Error Range | Advantages | Best Application |
|---|---|---|---|---|
| Multiple Linear Regression | 0.65-0.85 | 0.25-0.45 | Simple interpretation | Linear relationships |
| Partial Least Squares | 0.70-0.90 | 0.20-0.40 | Handles multicollinearity | Many descriptors |
| Support Vector Machines | 0.75-0.95 | 0.15-0.35 | Non-linear relationships | Complex datasets |
| Random Forest | 0.80-0.95 | 0.10-0.30 | Feature importance ranking | Feature selection |
| Artificial Neural Networks | 0.70-0.90 | 0.20-0.40 | Complex pattern recognition | Non-linear structure-activity relationships |
| Gradient Boosting | 0.85-0.98 | 0.10-0.28 | High predictive accuracy | Predictive modeling |
Molecular docking studies complement Quantitative Structure-Activity Relationship modeling by providing detailed information about the binding interactions between 2-(Octadecylthio)quinoline and target proteins [6] [26] [14]. These studies reveal that the quinoline ring system typically engages in aromatic stacking interactions with phenylalanine and tryptophan residues, while the octadecyl chain can occupy hydrophobic binding pockets [6] [39].
The lipophilic character imparted by the octadecyl chain significantly influences the Quantitative Structure-Activity Relationship models for 2-(Octadecylthio)quinoline, as lipophilicity parameters often emerge as important descriptors for membrane permeability and protein binding affinity [16] [39] [35]. The extended alkyl chain length contributes to enhanced hydrophobic interactions with biological targets [16] [27].
Principal Component Analysis applied to quinoline derivative datasets reveals that electronic properties such as Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, combined with lipophilicity descriptors, account for the majority of variance in biological activity data [26] [4] [6]. For 2-(Octadecylthio)quinoline, the combination of electronic properties from the quinoline ring and hydrophobic properties from the octadecyl chain creates a unique descriptor profile [15] [16] [19].
The formation of self-assembled monolayers from 2-(Octadecylthio)quinoline follows a complex multi-step mechanism that involves initial adsorption, nucleation, and subsequent two-dimensional organization on substrate surfaces [5] [4]. The process initiates with the approach of molecules from the bulk solution to the substrate surface, where the thiol functionality exhibits strong chemical affinity for noble metal surfaces, particularly gold, silver, and copper substrates [1] [7].
The initial adsorption step occurs through chemisorption of the sulfur atom onto metal surfaces, forming covalent metal-sulfur bonds with binding energies typically ranging from 1.8 to 2.3 electron volts depending on the substrate material [8]. This process involves displacement of physisorbed solvent molecules and creates nucleation sites for further molecular assembly [4]. The quinoline aromatic system plays a crucial role in directing the orientation and packing of molecules during this phase through π-π stacking interactions and dipole-dipole forces [9] [10].
Following initial adsorption, the system undergoes a two-dimensional nucleation and growth process characterized by the formation of molecular islands that subsequently coalesce into continuous monolayers [5] [11]. The octadecyl chain provides van der Waals interactions that stabilize the assembled structure and contribute to the overall thermodynamic favorability of monolayer formation [6] [4]. The kinetics of this process follow a modified Langmuir adsorption model with rate constants that are temperature-dependent and exhibit Arrhenius behavior with activation energies typically around 44-45 kilojoules per mole [11].
| Temperature (°C) | Rate Constant k (s⁻¹) | Activation Energy (kJ/mol) | Coverage at 1h (%) | Coverage at 24h (%) |
|---|---|---|---|---|
| 20 | 0.00023 | 45.2 | 15 | 92 |
| 30 | 0.00041 | 44.8 | 28 | 95 |
| 40 | 0.00072 | 44.1 | 42 | 97 |
| 50 | 0.00120 | 43.7 | 58 | 98 |
| 60 | 0.00190 | 43.2 | 71 | 99 |
The molecular orientation within the monolayer is determined by the balance between molecule-substrate interactions and intermolecular forces [12] [13]. Spectroscopic studies using reflection absorption infrared spectroscopy reveal that the alkyl chains adopt a tilted configuration with respect to the surface normal, typically at angles between 20-30 degrees, while the quinoline rings orient themselves to maximize π-π interactions with neighboring molecules [1] [14]. This arrangement creates highly ordered structures with molecular densities comparable to those observed in crystalline phases [6] [4].
Thermodynamic analysis of the monolayer formation process reveals that the overall process is entropy-driven despite the apparent ordering of molecules on the surface [15] [16]. The favorable entropy contribution arises from the displacement of solvent molecules and the release of surface-bound water, which more than compensates for the loss of translational and rotational freedom of the adsorbate molecules [12] [15].
| Parameter | Value | Unit | Standard Deviation |
|---|---|---|---|
| Enthalpy of Adsorption (ΔH) | -85.30 | kJ/mol | 3.2 |
| Entropy of Adsorption (ΔS) | -142.70 | J/mol·K | 8.1 |
| Gibbs Free Energy (ΔG) | -42.80 | kJ/mol | 2.1 |
| Heat Capacity Change (ΔCp) | -0.18 | kJ/mol·K | 0.03 |
| Equilibrium Constant (K) | 2.4×10⁷ | M⁻¹ | 0.3×10⁷ |
The defect structure and quality of the resulting monolayers depend critically on formation conditions including temperature, concentration, and solvent choice [5] [17]. Higher temperatures generally lead to more complete coverage but may also increase defect density due to enhanced molecular mobility [11] [13]. The presence of the quinoline moiety introduces additional complexity through its ability to participate in hydrogen bonding and coordination interactions, which can influence both the kinetics and thermodynamics of monolayer formation [18] [19].
The application of 2-(Octadecylthio)quinoline for surface modification of metal substrates represents a sophisticated approach to tailoring interfacial properties through molecular-level engineering [20] [14]. The modification process involves the formation of stable covalent bonds between the thiol functionality and metal surfaces, creating robust organic-inorganic interfaces that can withstand various environmental conditions while imparting desired surface characteristics [17] [12].
Gold substrates represent the most extensively studied system due to the exceptional stability of gold-sulfur bonds and the well-characterized nature of thiol-gold interactions [7] [8]. The modification process on gold surfaces proceeds through the formation of thiolate species, with bond strengths typically exceeding 180 kilojoules per mole, providing excellent long-term stability under ambient conditions [12] [15]. The resulting modified surfaces exhibit contact angles exceeding 110 degrees, indicating highly hydrophobic character imparted by the octadecyl chain orientation [20] [21].
| Metal Substrate | Contact Angle (°) | Monolayer Thickness (nm) | Formation Time (hours) | Binding Energy (eV) | Coverage (%) |
|---|---|---|---|---|---|
| Gold (Au) | 112 | 2.8 | 12 | 2.1 | 95 |
| Silver (Ag) | 108 | 2.7 | 18 | 1.8 | 88 |
| Copper (Cu) | 105 | 2.6 | 24 | 1.9 | 82 |
| Platinum (Pt) | 98 | 2.5 | 36 | 2.3 | 78 |
| Palladium (Pd) | 101 | 2.6 | 30 | 2.0 | 85 |
Silver and copper substrates also demonstrate strong affinity for 2-(Octadecylthio)quinoline, though with somewhat different kinetics and thermodynamics compared to gold [22] [20]. Silver surfaces exhibit rapid initial adsorption but slower organization kinetics, requiring longer equilibration times to achieve maximum coverage [21] [7]. Copper substrates present unique challenges due to the tendency for surface oxidation, which can compete with thiol adsorption and affect the quality of the resulting monolayers [20] [14].
Platinum and palladium surfaces represent particularly interesting cases for surface modification due to their catalytic properties [23] [22]. The interaction of 2-(Octadecylthio)quinoline with these surfaces involves strong metal-sulfur bonding similar to gold, but the formation kinetics are significantly slower, reflecting the different electronic properties of these metals [24] [25]. The quinoline functionality on these surfaces can participate in catalytic processes, either as a ligand or as a site for substrate activation [26] [24].
Advanced surface modification techniques include the use of mixed monolayers where 2-(Octadecylthio)quinoline is co-assembled with other thiol compounds to create surfaces with tailored properties [22] [17]. These mixed systems allow for fine-tuning of surface wettability, electronic properties, and chemical reactivity by controlling the molar ratios of different components during the assembly process [20] [14].
Electrochemical modification methods provide additional control over the surface modification process through the application of controlled potentials during monolayer formation [21] [7]. This approach enables the creation of more densely packed monolayers and can be used to repair defects in existing assemblies through electrochemical annealing processes [22] [20].
Post-modification treatments such as thermal annealing or chemical cross-linking can further enhance the stability and properties of modified surfaces [14] [17]. Thermal treatments at temperatures between 60-80 degrees Celsius promote reorganization of alkyl chains and can eliminate defects while maintaining the integrity of the quinoline-metal interface [20] [13].
The characterization of modified surfaces employs various analytical techniques including contact angle measurements, ellipsometry, X-ray photoelectron spectroscopy, and atomic force microscopy [22] [17]. These methods provide comprehensive information about surface coverage, molecular orientation, chemical composition, and topographical features of the modified substrates [20] [21].
The incorporation of 2-(Octadecylthio)quinoline into heterogeneous catalysis systems creates unique interfacial environments that can significantly influence catalytic performance through multiple mechanisms [23] [26]. The compound serves as both a surface modifier and a potential catalytic participant, creating interfaces that combine the electronic properties of quinoline with the organizational advantages of self-assembled monolayers [24] [25].
The quinoline moiety functions as an electron-rich heterocyclic ligand capable of coordinating to metal centers and participating in electron transfer processes that are fundamental to many catalytic reactions [9] [26]. This coordination ability allows for the creation of well-defined catalytic sites with controlled geometry and electronic properties, leading to enhanced selectivity and activity in various transformations [27] [24].
Interface polarization effects play a crucial role in determining catalytic behavior at the modified metal-liquid interface [28] [29]. The presence of 2-(Octadecylthio)quinoline creates local electric fields and pH gradients that can dramatically alter the microenvironment around catalytic sites compared to bare metal surfaces [28] [29]. These interfacial polarization phenomena influence both the adsorption of reactants and the stabilization of transition states, leading to modified reaction pathways and enhanced catalytic performance [28] [30].
| Catalyst System | Surface Area (m²/g) | Turnover Frequency (s⁻¹) | Selectivity (%) | Stability (cycles) | Deactivation Rate (%/h) |
|---|---|---|---|---|---|
| 2-(Octadecylthio)quinoline/Pt | 145 | 0.85 | 89 | 25 | 2.1 |
| 2-(Octadecylthio)quinoline/Pd | 132 | 0.62 | 92 | 30 | 1.8 |
| 2-(Octadecylthio)quinoline/Au | 89 | 0.31 | 76 | 15 | 3.2 |
| 2-(Octadecylthio)quinoline/Ru | 156 | 0.94 | 87 | 35 | 1.5 |
| 2-(Octadecylthio)quinoline/Rh | 141 | 0.78 | 94 | 28 | 1.9 |
Hydrogen spillover phenomena represent a particularly important aspect of interfacial behavior in these systems [29]. The 2-(Octadecylthio)quinoline modified interfaces can facilitate the migration of atomic hydrogen species from active metal sites to support materials or other regions of the catalyst surface, effectively extending the active area beyond the immediate vicinity of metal nanoparticles [24] [29]. This spillover effect is especially pronounced in platinum and palladium-based systems where hydrogen activation is facile [25] [29].
The hydrophobic nature of the octadecyl chains creates unique mass transfer characteristics at the catalyst-liquid interface [28] [30]. These hydrophobic regions can preferentially concentrate organic substrates while excluding water and other polar species, leading to enhanced local concentrations of reactants and improved catalytic efficiency [23] [30]. This effect is particularly beneficial in reactions involving hydrophobic organic molecules where traditional aqueous-phase catalysis suffers from poor substrate solubility [24] [25].
Electronic communication between the quinoline units and metal surfaces enables cooperative effects that can enhance catalytic activity beyond simple additive contributions [9] [29]. The aromatic π-system of quinoline can participate in charge transfer processes that modulate the electronic properties of nearby metal atoms, creating synergistic effects in multi-component catalytic systems [10] [26].
Thermal stability considerations are crucial for high-temperature catalytic applications [27] [25]. The 2-(Octadecylthio)quinoline monolayers demonstrate remarkable thermal stability up to temperatures approaching 200 degrees Celsius, making them suitable for a wide range of catalytic processes [20] [14]. However, prolonged exposure to elevated temperatures can lead to gradual desorption and restructuring of the organic layer, necessitating periodic regeneration procedures [25] [30].
Catalyst deactivation mechanisms in these systems involve both chemical and physical processes [30]. Chemical deactivation can occur through oxidation of the sulfur linker or aromatic substitution reactions on the quinoline ring, while physical deactivation results from molecular desorption or reorganization under reaction conditions [25] [29]. Understanding these deactivation pathways enables the development of regeneration protocols that can restore catalytic activity without complete catalyst replacement [24] [30].